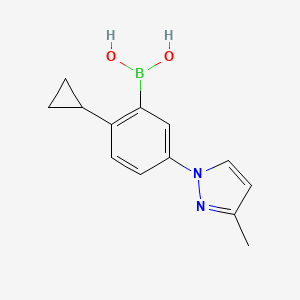![molecular formula C11H23NSi B14087503 1-[Ethenyl(dimethyl)silyl]azocane CAS No. 1000598-47-9](/img/structure/B14087503.png)
1-[Ethenyl(dimethyl)silyl]azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Ethenyl(dimethyl)silyl]azocane is a chemical compound with the molecular formula C11H23NSi It features a unique structure where an azocane ring is bonded to an ethenyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Ethenyl(dimethyl)silyl]azocane typically involves the reaction of azocane with ethenyl(dimethyl)silyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[Ethenyl(dimethyl)silyl]azocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The ethenyl group can participate in substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), nucleophiles (amines, thiols), often in the presence of catalysts or under UV light.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced silyl derivatives.
Substitution: Formation of substituted azocane derivatives with various functional groups.
Scientific Research Applications
1-[Ethenyl(dimethyl)silyl]azocane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-[Ethenyl(dimethyl)silyl]azocane involves its interaction with specific molecular targets. The ethenyl group can undergo polymerization or cross-linking reactions, while the silyl group can enhance the compound’s stability and reactivity. These interactions can lead to the formation of stable complexes and functional materials .
Comparison with Similar Compounds
Azocane: A parent compound with a similar ring structure but without the silyl group.
Ethenyl(dimethyl)silyl derivatives: Compounds with similar silyl groups but different core structures.
Uniqueness: 1-[Ethenyl(dimethyl)silyl]azocane is unique due to the combination of the azocane ring and the ethenyl(dimethyl)silyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
1000598-47-9 |
|---|---|
Molecular Formula |
C11H23NSi |
Molecular Weight |
197.39 g/mol |
IUPAC Name |
azocan-1-yl-ethenyl-dimethylsilane |
InChI |
InChI=1S/C11H23NSi/c1-4-13(2,3)12-10-8-6-5-7-9-11-12/h4H,1,5-11H2,2-3H3 |
InChI Key |
QLHPCQHYTZWIHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)N1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-[3-Methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-6,19-dioxo-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-en-10-yl] hexadecanoate](/img/structure/B14087420.png)
![Methyl 5-fluoro-6-[(2-phenylpropan-2-yl)amino]pyridine-3-carboxylate](/img/structure/B14087430.png)
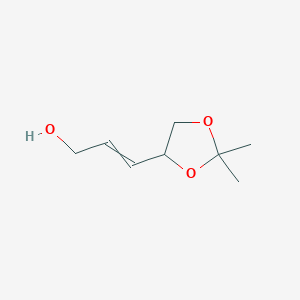
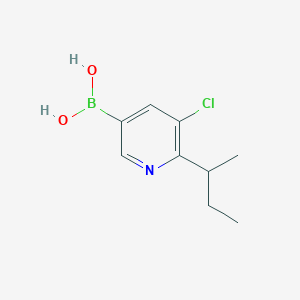
![2-Benzyl-7-fluoro-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087451.png)

![7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087458.png)
![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)
![Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-](/img/structure/B14087468.png)

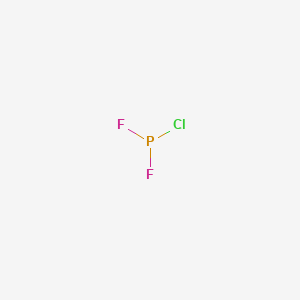
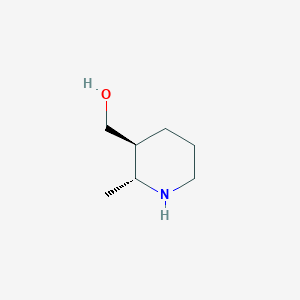
![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)
